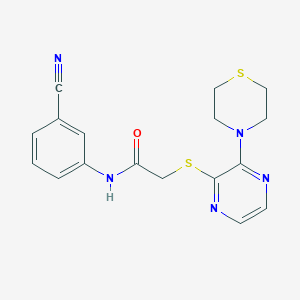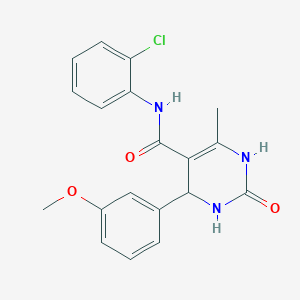
2-chloro-N-(3,5-dichlorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-N-(3,5-dichlorophenyl)propanamide” is a chemical compound with the CAS number 127531-98-0 . It has a molecular weight of 252.53 .
Molecular Structure Analysis
The InChI code for “2-chloro-N-(3,5-dichlorophenyl)propanamide” is 1S/C9H8Cl3NO/c1-5(10)9(14)13-8-3-6(11)2-7(12)4-8/h2-5H,1H3,(H,13,14) . This indicates that the molecule consists of a propanamide backbone with chlorine substitutions at specific positions.Physical And Chemical Properties Analysis
“2-chloro-N-(3,5-dichlorophenyl)propanamide” is a powder at room temperature .Applications De Recherche Scientifique
Herbicide Research and Environmental Impact
2-chloro-N-(3,5-dichlorophenyl)propanamide, commonly used as a post-emergent herbicide in paddy rice cultivation, has been studied for its environmental impact. A study in Sri Lanka found propanil (a variant of the compound) in paddy soil and water up to 14 days after treatment. Interestingly, it accumulated in the tissues of certain wetland plants, which could potentially pose a risk to humans consuming these plants (Perera et al., 1999).
Nonlinear Optical Materials
In the field of electro-optic and nonlinear optical materials, 2-chloro-N-(3,5-dichlorophenyl)propanamide has shown potential. A study synthesized this compound and found that its crystals exhibited significant second harmonic generation, indicating potential applications in nonlinear optics (Prabhu & Rao, 2000).
Photocatalysis
The compound's degradation under photocatalysis using TiO2 and exposure to UV or solar light has been researched. This process led to mineralization and formation of less harmful byproducts, suggesting its applicability in water treatment and environmental remediation (Sturini et al., 1997).
Crystal Growth and Characterization
Another study focused on the growth and characterization of single crystals of a similar compound, N-(2-chlorophenyl)-(1-propanamide). These crystals were found to have optimal dimensions for potential use in various applications requiring crystalized forms of the compound (Prabhu et al., 2001).
Hybrid Pesticide Residue Formation
Research has also shown that when combined with other herbicides, 2-chloro-N-(3,5-dichlorophenyl)propanamide can form hybrid residues. This interaction, observed in soil studies, underscores the importance of understanding compound interactions in agricultural applications (Bartha, 1969).
Structural and Dielectric Properties
The structural and dielectric properties of single crystals of the compound have been explored. These studies provide insight into the physical properties that could make the compound suitable for various electronic applications (Srinivasan et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-N-(3,5-dichlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO/c1-5(10)9(14)13-8-3-6(11)2-7(12)4-8/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGNMLQKEHSWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2588837.png)
![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2588839.png)
![N-[1-(6-Chloroquinolin-4-YL)piperidin-3-YL]methanesulfonamide](/img/structure/B2588840.png)

![2-[[5-[(1,3-dioxobenzo[de]isoquinolin-2-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-morpholin-4-ylpropyl)acetamide](/img/structure/B2588847.png)
![N-(3-chlorophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2588848.png)
![3-(1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2588849.png)
![Methyl 2-(4-(morpholinosulfonyl)benzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2588851.png)

![Ethyl 4-{3-[(3-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2588854.png)
